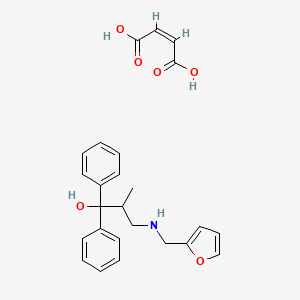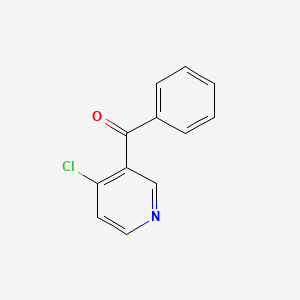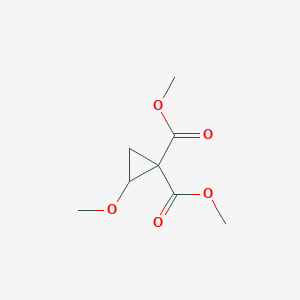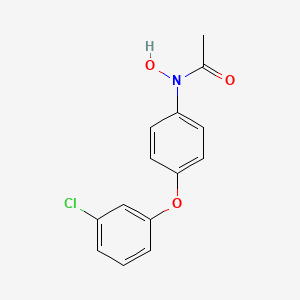
2-Hydroxy-3-phenoxypropyl benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-phenoxypropyl benzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzylcarbamate group attached to a 2-hydroxy-3-phenoxypropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl benzylcarbamate typically involves the reaction of 2-Hydroxy-3-phenoxypropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenoxypropyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl benzylcarbamate.
Reduction: Formation of 2-hydroxy-3-phenoxypropylamine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxypropyl benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of a benzylcarbamate.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group and a methacrylate moiety.
Glycerol dimethacrylate: Features a glycerol backbone with methacrylate groups.
Uniqueness
2-Hydroxy-3-phenoxypropyl benzylcarbamate is unique due to its combination of a benzylcarbamate group and a phenoxypropyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
105245-22-5 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) N-benzylcarbamate |
InChI |
InChI=1S/C17H19NO4/c19-15(12-21-16-9-5-2-6-10-16)13-22-17(20)18-11-14-7-3-1-4-8-14/h1-10,15,19H,11-13H2,(H,18,20) |
InChI Key |
LLAZXMVXOGWJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)

![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)




![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
